molecular formula C7H14ClNO2 B6224934 methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride CAS No. 2768332-26-7

methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride

Cat. No.: B6224934
CAS No.: 2768332-26-7
M. Wt: 179.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C₅H₁₀ClNO₂. It is a derivative of cyclopropane, a three-membered ring structure, and contains an aminoethyl group attached to the cyclopropane ring. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with cyclopropane derivatives and aminoethyl groups.

  • Reaction Conditions: The reaction conditions involve the use of strong bases or acids to facilitate the formation of the cyclopropane ring and the subsequent addition of the aminoethyl group.

  • Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that require precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

  • Biology: The compound is utilized in studies related to enzyme inhibition and protein interactions.

  • Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 1-aminocyclopropane-1-carboxylate hydrochloride: A closely related compound with a similar structure.

  • Ethyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride: Another derivative with an ethyl group instead of a methyl group.

Uniqueness: Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride is unique due to its specific structural features, which influence its reactivity and biological activity. The presence of the aminoethyl group and the cyclopropane ring contribute to its distinct properties compared to similar compounds.

Properties

CAS No.

2768332-26-7

Molecular Formula

C7H14ClNO2

Molecular Weight

179.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.